N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Description
N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H19N3O3S and its molecular weight is 309.38. The purity is usually 95%.
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Scientific Research Applications
Thermal Infrared Measurement for Ecosystem Health
Research by Moran (2003) explored substituted N-aryl[1,2,4]triazolo[1,5-a]pyrazole-2-sulfonamide compounds, highlighting their herbicidal activity across a broad spectrum of vegetation. This indicates potential agricultural applications for similar sulfonamide compounds, suggesting that derivatives like "N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide" could have implications in plant ecosystem health management Moran, 2003.
Corrosion Inhibition
Saranya et al. (2020) investigated pyran derivatives for their effectiveness in mitigating acid corrosion, revealing that these compounds, including pyrazole derivatives, showed significant inhibition efficiency. This suggests potential applications of sulfonamide derivatives in protecting materials from corrosion, especially in industrial settings Saranya et al., 2020.
Antimicrobial and Antibacterial Applications
Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity. This suggests that compounds like "this compound" could be explored for their potential as antibacterial agents Azab et al., 2013.
Inhibition of Carbonic Anhydrase
Studies on sulfonamide-based inhibitors of carbonic anhydrase (CA) have shown that these compounds can have therapeutic applications, particularly in treating conditions like glaucoma. The synthesis and evaluation of sulfonamide derivatives for CA inhibition, as explored by Büyükkıdan et al. (2017) and Kucukoglu et al. (2016), underline the potential medical applications of such compounds Büyükkıdan et al., 2017; Kucukoglu et al., 2016.
Anticancer and Radiosensitizing Properties
Ghorab et al. (2015) synthesized novel sulfonamide derivatives to investigate their in-vitro anticancer activity, showing that certain compounds exhibited higher activity than doxorubicin. This suggests a potential line of research for "this compound" in cancer therapy, especially as a radiosensitizing agent Ghorab et al., 2015.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-11-6-4-5-7-13(11)14(20-3)9-16-21(18,19)12-8-15-17(2)10-12/h4-8,10,14,16H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHHLJSRLHWXKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C2=CN(N=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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